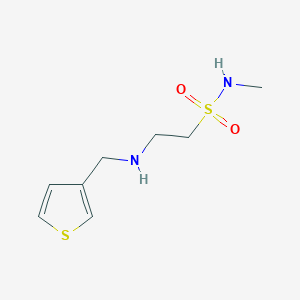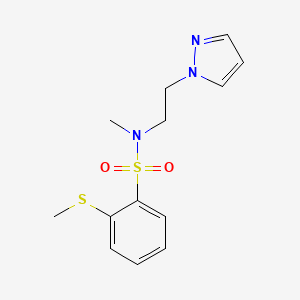
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.
作用機序
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide exerts its therapeutic effects through the inhibition of various signaling pathways in cells. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been found to inhibit the TGF-β pathway, which is involved in the regulation of fibrosis and tissue repair.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. It has been found to reduce inflammation and oxidative stress, inhibit cancer cell growth and migration, and reduce fibrosis and tissue damage. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its target pathways. It is also relatively easy to synthesize and purify. However, 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer, such as the JAK/STAT and MAPK pathways. Additionally, future research could explore the use of 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide in combination with other therapies for enhanced therapeutic effects.
合成法
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of piperazine with 6-methylpyridin-3-ylcarbonyl chloride, followed by the addition of ethoxyethylamine and ethylamine. The resulting product is purified through column chromatography to obtain the final 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide compound.
科学的研究の応用
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. 4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-16-13-21(9-8-20(16)10-11-23-5-2)17(22)19-15-7-6-14(3)18-12-15/h6-7,12,16H,4-5,8-11,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPSCMSFOBDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(6-methylpyridin-3-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)



![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)